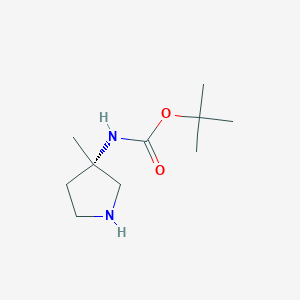
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
概要
説明
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can offer a comprehensive understanding of the compound by analogy and by understanding the properties of similar compounds.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is a topic of significant interest due to their relevance in pharmaceuticals. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was achieved through a one-pot, two-step telescoped sequence starting from readily available materials, using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine through a multi-step process including esterification, protection, reduction, and Corey-Fuchs reaction . These studies demonstrate the complexity and the multi-step nature of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed using NMR spectroscopy, as seen in the Cu(I)-catalyzed [3+2] cycloadditions leading to diastereomeric non-racemic chromatographically separable cycloadducts . The precise structure of these compounds is crucial for their biological activity and for the development of pharmaceuticals.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo various chemical reactions that are essential for their synthesis and application. For example, the Cu(I)-catalyzed [3+2] cycloadditions are used to create complex molecules with potential pharmaceutical applications . Additionally, the thionyl chloride–mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate involves chiral inversion and Boc-involved neighboring group participation, highlighting the intricate reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure and the functional groups present. For instance, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates the derivatization of amino acids to create compounds with specific physical and chemical properties suitable for further chemical manipulation . The high stereoselectivity in the synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates for novel protease inhibitors also indicates the importance of physical and chemical properties in the design of biologically active compounds .
科学的研究の応用
Environmental Behavior and Fate
- A review on the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related to tert-butyl groups, highlights its significant solubility in water and low sorption to subsurface solids, which implies that compounds with tert-butyl groups might exhibit similar environmental mobility and persistence (Squillace et al., 1997).
Thermophysical Properties
- Research on mixtures containing MTBE and other ethers with non-polar solvents, which includes tert-butyl groups, provides insights into the thermophysical properties of such mixtures, potentially relevant for understanding the physical behavior of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in various solvents (Marsh et al., 1999).
Decomposition and Conversion
- A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor discusses the potential for applying radio frequency plasma for the decomposition and conversion of tert-butyl compounds, which may be relevant for the degradation or recycling of this compound (Hsieh et al., 2011).
Synthetic Applications
- The synthesis and applications of synthetic phenolic antioxidants, which include tert-butyl groups, are discussed in the context of their environmental occurrence, fate, human exposure, and toxicity. This review could provide a framework for understanding the potential applications and safety considerations of this compound in various industries (Liu & Mabury, 2020).
作用機序
Target of Action
The primary targets of “(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate” are currently unknown. The compound is a derivative of pyrrolidine , a cyclic amine, and carbamate , a functional group found in a variety of bioactive compounds. Both pyrrolidines and carbamates have been associated with a wide range of biological activities, suggesting that this compound could interact with multiple targets.
Mode of Action
Pyrrolidines are known to interact with a variety of biological targets through hydrogen bonding and dipole-dipole interactions . Carbamates, on the other hand, can act as inhibitors of various enzymes, potentially altering cellular processes .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of urea and thiocarbamates . Pyrrolidines are also involved in numerous biological processes, including the synthesis of many bioactive compounds .
Pharmacokinetics
Carbamates are generally well-absorbed and distributed throughout the body, and they are primarily metabolized by the liver . Pyrrolidines are also well-absorbed and can cross the blood-brain barrier, suggesting potential central nervous system activity .
Result of Action
Given the known activities of carbamates and pyrrolidines, it is possible that this compound could have a variety of effects, including enzyme inhibition, alteration of cellular processes, and potential central nervous system activity .
特性
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWSFWWYVRXRO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679605 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927652-04-8 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

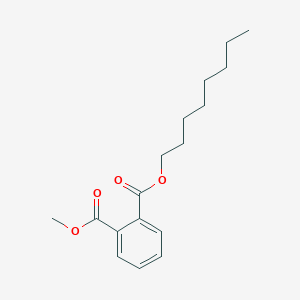
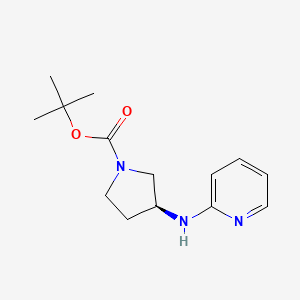
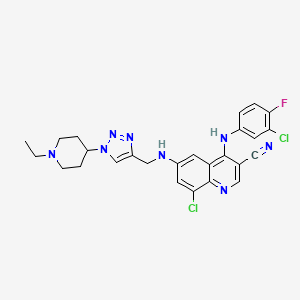
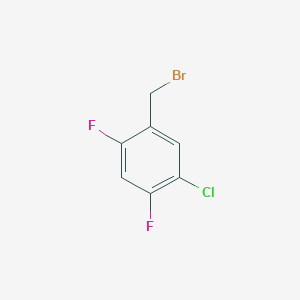
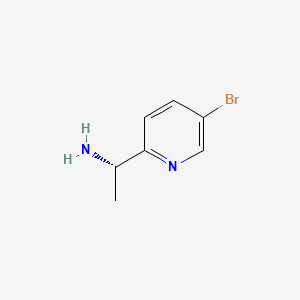
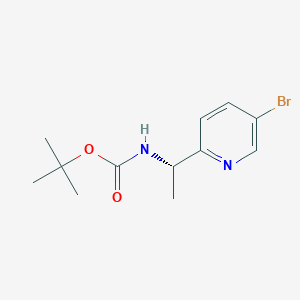
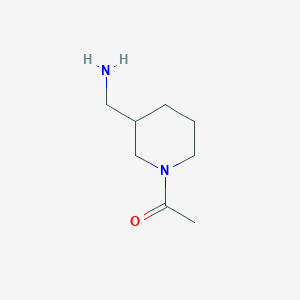
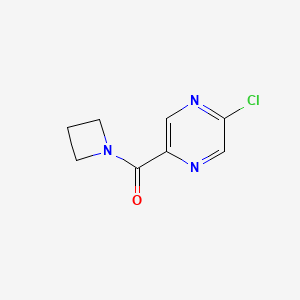
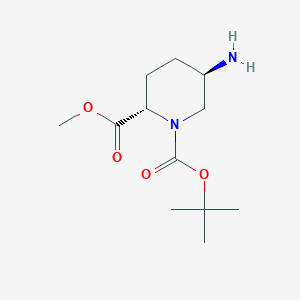


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)